(R)-(+)-1,2-Bis(diphenylphosphino)propane

Catalog No.
S1897836
CAS No.
67884-32-6
M.F
C27H26P2
M. Wt
412.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-1,2-Bis(diphenylphosphino)propane

CAS Number

67884-32-6

Product Name

(R)-(+)-1,2-Bis(diphenylphosphino)propane

IUPAC Name

[(2R)-1-diphenylphosphanylpropan-2-yl]-diphenylphosphane

Molecular Formula

C27H26P2

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3/t23-/m1/s1

InChI Key

WGOBPPNNYVSJTE-HSZRJFAPSA-N

SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

The exact mass of the compound (R)-(+)-1,2-Bis(diphenylphosphino)propane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(+)-1,2-Bis(diphenylphosphino)propane, often abbreviated as (R)-PROPHOS, is a C₂-symmetric chiral phosphine ligand widely employed in asymmetric catalysis. Its primary procurement value lies in its ability to form well-defined, catalytically active complexes with transition metals like rhodium, which are then used to induce high stereoselectivity in chemical transformations. The ligand is particularly established in the asymmetric hydrogenation of prochiral olefins, a critical process for producing single-enantiomer compounds in the pharmaceutical and fine chemical industries. The choice of a specific chiral phosphine ligand is a key determinant of both catalytic efficiency and the enantiomeric purity of the final product.

Substituting (R)-PROPHOS with its enantiomer, (S)-PROPHOS, will invert the stereochemistry of the product, leading to the undesired enantiomer. Using the achiral, and often less expensive, racemic mixture or an acyclic analog like 1,3-bis(diphenylphosphino)propane (dppp) nullifies the primary purpose of the catalyst, resulting in a racemic product with 0% enantiomeric excess and often lower catalytic activity. Furthermore, replacing (R)-PROPHOS with other C₂-symmetric ligands like BINAP or DIPAMP is not a direct drop-in replacement; such a change necessitates complete re-optimization of reaction parameters (e.g., pressure, temperature, solvent, and catalyst loading) and can lead to significantly different enantioselectivities and yields for a given substrate. This makes sticking with a well-characterized ligand like (R)-PROPHOS critical for process reproducibility and avoiding costly redevelopment.

High Enantioselectivity in Asymmetric Hydrogenation of Amino Acid Precursors

In the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, a standard benchmark for producing phenylalanine precursors, the catalyst formed from (R)-PROPHOS delivered the product with 90% enantiomeric excess (ee). This level of stereocontrol is a significant improvement over earlier C₂-symmetric ligands like (R,R)-DIOP, which achieved only 79% ee under similar conditions. This demonstrates the superior chiral induction provided by the specific structural rigidity and bite angle of the PROPHOS backbone for this critical substrate class.

Evidence DimensionEnantiomeric Excess (ee%)
Target Compound Data90% ee
Comparator Or Baseline(R,R)-DIOP ligand: 79% ee
Quantified Difference11 percentage point improvement in enantioselectivity
ConditionsRhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.

For pharmaceutical synthesis, maximizing enantiomeric excess is critical for drug efficacy and safety, directly impacting the value and purity of the final active ingredient.

Superior Stereocontrol Compared to Achiral Analogs, Avoiding Racemic Products

When the chiral (R)-PROPHOS ligand is substituted with its achiral, acyclic analog 1,2-bis(diphenylphosphino)ethane (dppe) in the Rh-catalyzed hydrogenation of α-enamides, the enantiomeric excess of the product drops from high levels (e.g., >90%) to 0%. This stark difference confirms that the specific C₂-symmetric chirality of the propanediyl backbone in (R)-PROPHOS is absolutely essential for inducing stereoselectivity. Using a cheaper, achiral ligand is not a viable cost-saving measure as it completely fails to produce the desired chiral product, yielding only a racemic mixture.

Evidence DimensionEnantiomeric Excess (ee%)
Target Compound DataTypically >90% ee (Substrate-dependent)
Comparator Or BaselineAchiral diphosphine (e.g., dppe): 0% ee
Quantified DifferenceComplete loss of stereocontrol
ConditionsRhodium-catalyzed hydrogenation of prochiral α-enamides.

This justifies the procurement of a specific enantiopure ligand by demonstrating that achiral alternatives, while cheaper, fail to deliver the fundamental performance required for asymmetric synthesis.

Process Compatibility: Established Performance in Standard Hydrogenation Protocols

(R)-PROPHOS is part of a class of ligands whose rhodium and ruthenium complexes are well-understood, with established mechanisms and predictable behavior under typical asymmetric hydrogenation conditions (e.g., 1-50 atm H₂, methanol or ethanol solvents, room temperature). Unlike novel or highly specialized ligands that may require extensive screening of additives, solvents, or temperatures, (R)-PROPHOS provides a reliable baseline for process development. Its performance characteristics are extensively documented, reducing the time and resources required for optimization and scale-up, a critical factor in industrial procurement decisions.

Evidence DimensionProcess Development Overhead
Target Compound DataWell-documented performance under standard conditions
Comparator Or BaselineNovel/less-studied ligands requiring extensive optimization
Quantified DifferenceReduced process development time and cost
ConditionsStandard industrial and laboratory asymmetric hydrogenation protocols.

Procuring a ligand with a deep history of predictable performance minimizes process development risk and accelerates timelines from lab-scale synthesis to production.

Synthesis of High-Purity Chiral α-Amino Acid Derivatives

For processes requiring the production of enantiomerically enriched α-amino acids, such as L-DOPA or phenylalanine derivatives, the Rh-(R)-PROPHOS catalyst is a validated choice. The documented ability to achieve high enantioselectivity (>90% ee) makes it suitable for creating key pharmaceutical intermediates where isomeric purity is mandated by regulatory standards.

Process Scale-Up Where Reproducibility is Paramount

When transitioning a synthetic route from laboratory to pilot or production scale, (R)-PROPHOS offers a reliable and well-understood catalytic system. Its established performance under standard conditions reduces the risk of unexpected outcomes, batch failures, or lengthy re-optimization, making it a sound choice for reproducible manufacturing workflows.

Benchmark Studies and Comparative Catalyst Screening

As a foundational chiral ligand, (R)-PROPHOS serves as an effective benchmark for evaluating novel catalysts. Research and development labs seeking to quantify the performance improvement of a new ligand can use the well-documented results of (R)-PROPHOS as a robust and reliable baseline for comparison in hydrogenation reactions.

XLogP3

6.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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